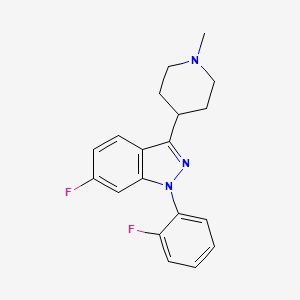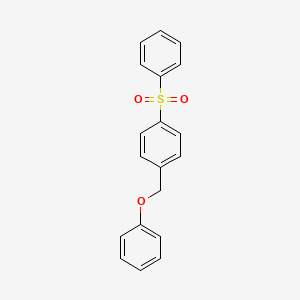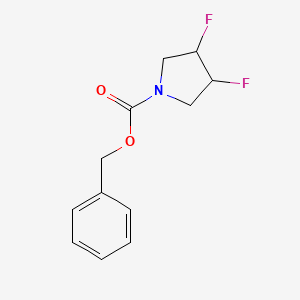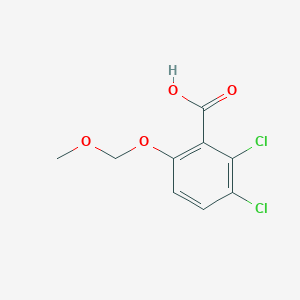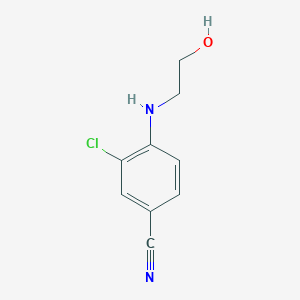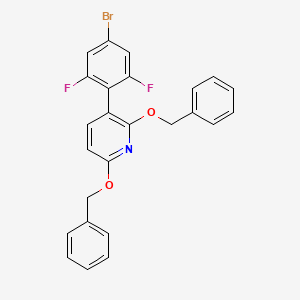
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy groups at positions 2 and 6, and a 4-bromo-2,6-difluorophenyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine and fluorine, can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(benzyloxy)-3-bromopyridine: Similar structure but lacks the difluorophenyl group.
3-Bromo-2,6-dibenzyloxy-pyridine: Similar but without the difluorophenyl substitution.
Uniqueness
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Propriétés
Formule moléculaire |
C25H18BrF2NO2 |
|---|---|
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
3-(4-bromo-2,6-difluorophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H18BrF2NO2/c26-19-13-21(27)24(22(28)14-19)20-11-12-23(30-15-17-7-3-1-4-8-17)29-25(20)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clé InChI |
POSHZFIEYVGGKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=C(C=C(C=C3F)Br)F)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


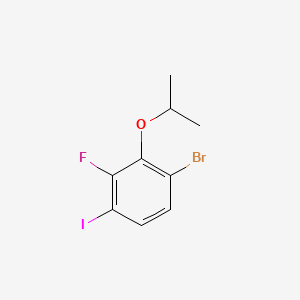
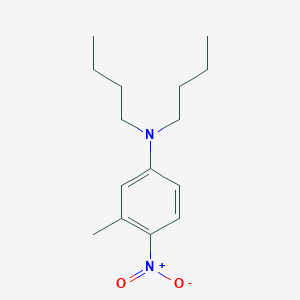
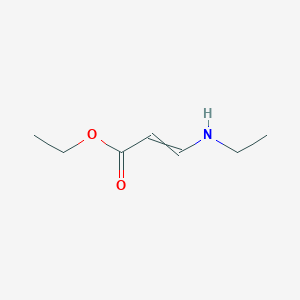

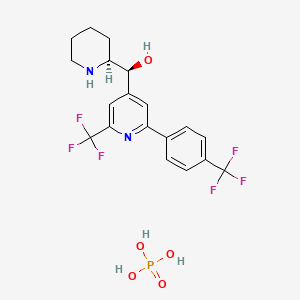
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
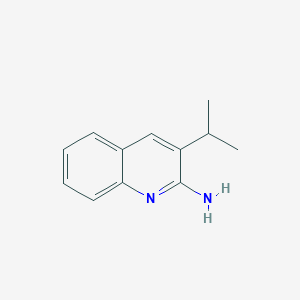
![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
